
Safety and Toxicity Profile of Crude Gangetin
Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gangetin

Cat. No.: B1616536 Get Quote

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge

regarding the safety and toxicity profile of crude extracts of Desmodium gangeticum, the plant

source of the pterocarpan Gangetin. This document is intended for researchers, scientists, and

drug development professionals. Based on available preclinical data, extracts of Desmodium

gangeticum demonstrate a low order of acute toxicity. However, a comprehensive toxicological

evaluation, including sub-acute, chronic, and genotoxicity studies, is largely absent in the

publicly available scientific literature. While the plant shows promise with observed

hepatoprotective, nephroprotective, and cardioprotective effects in animal models, the lack of

standardized, guideline-compliant safety studies represents a significant data gap for further

drug development.

Introduction to Gangetin and Desmodium
gangeticum
Desmodium gangeticum (L.) DC., a member of the Fabaceae family, is a perennial herb widely

used in traditional Ayurvedic medicine. It is a key ingredient in formulations like "Dashamoola"

for treating a variety of ailments.[1] The plant's medicinal properties are attributed to a rich

phytochemical profile, including alkaloids, flavonoids, and a class of pterocarpans.[2] Gangetin
is one of the major pterocarpanoids isolated from the roots of Desmodium gangeticum.[3]

Pterocarpans as a class are known for a range of biological activities, including anti-

inflammatory, antimicrobial, and antitumor effects.[4][5]
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This guide focuses on the safety and toxicity of crude extracts from Desmodium gangeticum,

which would be the likely starting material for the isolation of Gangetin or for use as a complex

botanical drug. The term "crude extract" in the context of the available literature typically refers

to preparations obtained using solvents such as methanol, ethanol, or water on various parts of

the plant, most commonly the roots or leaves.

Phytochemical Profile and Considerations for
Toxicity Studies
The composition of a crude plant extract is critical for interpreting toxicological data. Extracts of

Desmodium gangeticum have been shown to contain a variety of bioactive compounds.

Table 1: Major Phytochemicals Identified in Desmodium gangeticum Extracts

Compound Class
Specific
Compounds
Identified

Plant Part Reference(s)

Pterocarpans
Gangetin, Gangetinin,

Desmodin
Root [3]

Alkaloids

N,N-

dimethyltryptamine

and its oxide,

Hypaphorine,

Hordenine, Candicine,

N-methyl tyramine, β-

Phenylethylamine

Root [6]

Flavonoids

Flavone and

isoflavonoid

glycosides

General [7]

Phenolic Compounds
General phenolic

derivatives
Aerial & Root [8]

Other

Sterols, Glycolipids,

Triterpenoids,

Saponins, Tannins

General [2][9]
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For any formal toxicological assessment, the test article—the crude extract—must be

standardized. This involves defining the plant part used, the extraction solvent and process,

and quantifying key marker compounds, such as Gangetin, to ensure batch-to-batch

consistency.

Preclinical Toxicity Studies
Acute Oral Toxicity
Acute toxicity studies are designed to determine the short-term adverse effects of a substance

following a single high-dose administration.[10] For Desmodium gangeticum extracts, the

available data consistently indicate a low level of acute toxicity, with high median lethal dose

(LD50) values.

Table 2: Summary of Acute Oral Toxicity Studies on Desmodium gangeticum Extracts and

Gangetin

Test
Substance

Animal
Model

Dose(s)
Observatio
n Period

Key
Findings

Reference(s
)

Methanolic

Leaf Extract
Rats

450, 1800,

3600 mg/kg
14 days

No mortality

or observable

acute toxic

effects.

[11]

Aqueous

Extract
Mice

Up to 2000

mg/kg
Not specified

No mortality

or toxic

effects on

normal

behavior.

[11]

Isolated

Gangetin
Mice

Up to 7 g/kg

(7000 mg/kg)
Not specified

No acute

toxicity

observed.

[6][12]

Experimental Protocol (General, based on OECD 423): The acute oral toxicity is typically

performed according to guidelines such as OECD 423 (Acute Toxic Class Method).
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Animals: Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), typically 5

males and 5 females per group.

Administration: A single oral dose of the extract is administered via gavage.

Dosing: A stepwise procedure is used with a starting dose based on available information.

Subsequent doses are adjusted up or down depending on the presence or absence of

mortality.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in

body weight for at least 14 days.[11]

Necropsy: At the end of the observation period, all animals are subjected to a gross

necropsy.

Animal Acclimatization Grouping & Randomization
(e.g., n=10/group)

Healthy Rodents Single Oral Gavage
(Vehicle or Extract at various doses)

14-Day Observation
- Mortality

- Clinical Signs
- Body Weight

Gross Necropsy Data Analysis &
LD50 Estimation

Click to download full resolution via product page

Figure 1: Generalized workflow for an acute oral toxicity study.

Sub-acute and Chronic Toxicity
Sub-acute (typically 28 days) and sub-chronic (typically 90 days) repeated-dose toxicity studies

are essential for evaluating the potential adverse effects of a substance after prolonged

exposure.

There are no publicly available sub-acute or chronic toxicity studies for crude Gangetin or

Desmodium gangeticum extracts that follow OECD guidelines.

One study on the aqueous extract of a related species, Desmodium adscendens, provides

insight into the methodology. In that study, an LD50 of 1122 mg/kg was determined, and sub-

chronic doses were set at 0.03x, 0.1x, and 0.3x the LD50, administered daily for 45 days.[13]
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Experimental Protocol (General, based on OECD 407 & 408): Standard protocols for these

studies are outlined in OECD Test Guidelines 407 (28-Day) and 408 (90-Day).[6][8][14]

Animals: Typically rats, with at least 10 animals (5 male, 5 female) per group for a 28-day

study, and 20 animals (10 male, 10 female) per group for a 90-day study.[6]

Dosing: The test substance is administered orally (e.g., via gavage) daily for the duration of

the study at a minimum of three dose levels plus a control group.[6]

Observations: Daily clinical observations, weekly measurements of body weight and

food/water consumption, and ophthalmoscopic examinations are performed.[15]

Clinical Pathology: Towards the end of the study, blood and urine are collected for

hematological and clinical biochemistry analysis to assess effects on major organ systems.

[15]

Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a

comprehensive set of tissues is collected for histopathological examination.[15]

The absence of this data for Desmodium gangeticum is a critical gap in its safety profile.

Genotoxicity
Genotoxicity assays are designed to detect substances that can cause damage to DNA and

chromosomes, which may lead to cancer or heritable defects.[16]

No specific genotoxicity studies (e.g., Ames test, micronucleus assay, chromosomal aberration

assay) for crude Gangetin or Desmodium gangeticum extracts were found in the reviewed

literature.

While many plant-derived flavonoids have been studied for genotoxicity with varying results,

the specific pterocarpan structure of Gangetin requires direct evaluation.[17] Some

pterocarpans have been shown to induce mitotic arrest in tumor cells, indicating an interaction

with the cell cycle machinery that warrants investigation in a genotoxicity context.[1]

Standard Genotoxicity Test Battery (based on OECD Guidelines): A standard battery of tests is

required to assess genotoxic potential.
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Ames Test (OECD 471): A bacterial reverse mutation assay to detect gene mutations.[18][19]

In Vitro Micronucleus Test (OECD 487): An assay in mammalian cells to detect both

chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

In Vivo Micronucleus Test (OECD 474): An assay in rodents to assess chromosomal damage

in a whole animal system, accounting for metabolic effects.[20][21]

The lack of genotoxicity data is a major impediment to the clinical development of Gangetin or

its extracts.

Organ-Specific Toxicity Profile
Available evidence suggests that Desmodium gangeticum extracts are not only non-toxic to

several major organs at therapeutic doses but may also offer protective effects.

Hepatotoxicity
Multiple studies have investigated the effect of D. gangeticum extracts on the liver, primarily in

models of chemically-induced hepatotoxicity. These studies consistently report a

hepatoprotective effect.

Table 3: Summary of Hepatoprotective Studies on Desmodium gangeticum Extracts
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Extract
Type

Animal
Model

Toxin
Doses
Tested
(mg/kg)

Key
Findings

Reference(s
)

Methanolic

Leaf
Rats Paracetamol 400, 600

Restored

elevated ALT,

AST, ALP,

and BUN

levels

towards

normal.

Increased

antioxidant

enzymes.

[11]

Methanolic

Leaf
Rats Diclofenac 400, 600

Normalized

elevated

serum marker

enzymes

(ALT, AST,

ALP) and

BUN.

[11]

Experimental Protocol (Paracetamol-Induced Hepatotoxicity Model):

Animals: Wistar rats are divided into groups (e.g., Normal Control, Toxin Control, Extract-

Treated, Standard Drug).

Treatment: Extract-treated groups receive the D. gangeticum extract orally for a predefined

period (e.g., 5 days).

Induction of Toxicity: On specific days (e.g., days 3 and 4), animals are administered a high

dose of paracetamol (e.g., 3 g/kg) to induce liver damage.[11]

Assessment: After the treatment period, blood is collected to measure serum levels of liver

enzymes (ALT, AST, ALP) and other biochemical markers (e.g., bilirubin, total protein). Livers
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are excised for histopathological examination and analysis of antioxidant enzyme levels

(e.g., GSH, catalase).[11]

Nephrotoxicity
Similar to its effects on the liver, studies on kidney function suggest a protective role for D.

gangeticum extracts.

An ethanolic extract of the whole plant administered to streptozotocin-induced diabetic rats at

doses of 100, 200, and 400 mg/kg for 30 days resulted in a dose-dependent decrease in

elevated renal markers, including Blood Urea Nitrogen (BUN), serum creatinine, and urea,

indicating a renal protective effect.[22]

Cardiotoxicity
Studies on cardiac effects indicate a lack of cardiotoxicity and suggest potential

cardioprotective and therapeutic benefits.

Cardioprotection: Aqueous and ethyl acetate root extracts of D. gangeticum have been

shown to protect rat hearts against ischemia-reperfusion injury, likely through antioxidant

mechanisms.[14][23]

Anti-hypertrophic Effects: A methanolic root extract was found to attenuate isoproterenol-

induced cardiac hypertrophy in cardiomyoblasts by reducing oxidative stress and restoring

mitochondrial function.[24]

Inotropic Effects: A petroleum ether root extract exhibited a positive inotropic effect

(increased force of contraction) on isolated frog hearts, suggesting a mechanism involving

the Na+,K+-ATPase signaling pathway.[25]
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Figure 2: Proposed mechanism for the cardioprotective effects of D. gangeticum extract.

Reproductive and Developmental Toxicity
Comprehensive studies on reproductive and developmental toxicity are lacking. One study

investigated the effects of a hexane extract of D. gangeticum root on stress-induced male

infertility in rats. The findings suggested that the extract, rich in the pterocarpan Gangetin, may

have aphrodisiac and protective effects on sperm parameters under stress conditions, partly
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through antioxidant and anti-inflammatory actions.[3] However, this does not substitute for a

full, guideline-compliant reproductive toxicity study (e.g., OECD 414, 415, 416).

Potential Contaminants
For any herbal product, the safety profile must also consider potential extrinsic contaminants.

Heavy Metals: Herbal medicines can accumulate toxic heavy metals (e.g., lead, cadmium,

mercury, arsenic) from the soil.[26] One physicochemical analysis of D. gangeticum noted

that heavy metals were below the WHO/FDA permissible limits, but this would need to be

confirmed for any specific extract intended for development.[11][12]

Pesticide Residues: The use of pesticides in the cultivation of medicinal plants can lead to

residues in the final product, necessitating analysis to ensure levels are within safe limits.[18]

Clinical Safety and Human Data
Despite a long history of traditional use, there is a significant lack of formal clinical trial data on

the safety and tolerability of Desmodium gangeticum extracts in humans. A few pilot studies

and case reports have suggested potential benefits for respiratory conditions, but these do not

constitute rigorous safety evaluations.[25] No adverse event case reports linked to Desmodium

gangeticum were identified in the literature search. The absence of human safety data is the

most critical data gap for advancing this botanical product as a modern therapeutic.

Conclusion and Future Directions
The available preclinical data suggest that crude extracts of Desmodium gangeticum have a

low acute toxicity profile. Furthermore, existing studies point towards a favorable safety profile

concerning the liver, kidneys, and heart, with multiple reports of protective effects.

However, the overall toxicological database is insufficient to support modern drug development.

The complete absence of data from standardized, guideline-compliant sub-acute, chronic, and

genotoxicity studies is a major deficiency.
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Figure 3: Components of a comprehensive toxicological assessment for a botanical drug.

For researchers and drug developers, the following steps are recommended:

Standardization: Develop a well-characterized and standardized crude extract of Desmodium

gangeticum with a defined concentration of Gangetin and other key markers.

Guideline-Compliant Toxicity Testing: Conduct a full battery of preclinical toxicity studies

according to international guidelines (OECD, ICH), including:

A 28-day or 90-day repeated-dose oral toxicity study in rodents.

A full genotoxicity panel (Ames, in vitro and in vivo micronucleus).

Reproductive and developmental toxicity screening.

Clinical Trials: If preclinical data are favorable, proceed with carefully designed Phase I

clinical trials to assess safety, tolerability, and pharmacokinetics in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.oecd.org/en/publications/test-no-474-mammalian-erythrocyte-micronucleus-test_9789264264762-en.html
https://horizonepublishing.com/index.php/PST/article/download/1737/1460/12102
https://www.scirp.org/reference/referencespapers?referenceid=3124732
https://www.scirp.org/reference/referencespapers?referenceid=3124732
https://www.scirp.org/reference/referencespapers?referenceid=3124732
https://pubs.acs.org/doi/10.1021/jf900340b
https://iipseries.org/assets/docupload/rsl2024806BFB653C67FDA.pdf
https://pubmed.ncbi.nlm.nih.gov/12182342/
https://pubmed.ncbi.nlm.nih.gov/12182342/
https://pubmed.ncbi.nlm.nih.gov/12182342/
https://www.benchchem.com/product/b1616536#safety-and-toxicity-profile-of-crude-gangetin-extracts
https://www.benchchem.com/product/b1616536#safety-and-toxicity-profile-of-crude-gangetin-extracts
https://www.benchchem.com/product/b1616536#safety-and-toxicity-profile-of-crude-gangetin-extracts
https://www.benchchem.com/product/b1616536#safety-and-toxicity-profile-of-crude-gangetin-extracts
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1616536?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

